N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-methylpropanamide
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Overview
Description
N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-methylpropanamide is an organic compound that features an indole core structure. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The indole ring is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring, which is a common motif in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-methylpropanamide typically involves multiple steps, starting with the formation of the indole core One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes selecting appropriate catalysts, solvents, and reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.
Reduction: Reduction reactions can convert the carbonyl group in the propanamide moiety to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used under acidic conditions.
Major Products Formed
Oxidation: Indole-2,3-dione derivatives.
Reduction: Alcohol derivatives of the propanamide moiety.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-methylpropanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific molecular pathways involved in diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-methylpropanamide involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, modulating their activity. The methoxyethyl group may enhance the compound’s solubility and bioavailability, while the propanamide moiety can participate in hydrogen bonding and other interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
1-(2-Methoxyethyl)-3,3-dialkyl-3,4-dihydroisoquinolines: These compounds share the methoxyethyl group and exhibit similar nucleophilic properties.
2-(4-Benzoylphenoxy)-1-(2-(1-methyl-1H-indol-3-yl)methyl)-1H-benzo[d]imidazol-1-yl] ethanones: These compounds contain an indole ring and are studied for their antimicrobial activity.
Uniqueness
N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-methylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the indole ring, methoxyethyl group, and propanamide moiety allows for diverse interactions and applications in various fields.
Properties
Molecular Formula |
C15H20N2O2 |
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Molecular Weight |
260.33 g/mol |
IUPAC Name |
N-[1-(2-methoxyethyl)indol-4-yl]-2-methylpropanamide |
InChI |
InChI=1S/C15H20N2O2/c1-11(2)15(18)16-13-5-4-6-14-12(13)7-8-17(14)9-10-19-3/h4-8,11H,9-10H2,1-3H3,(H,16,18) |
InChI Key |
PTBQYSJPWUDTFW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)NC1=C2C=CN(C2=CC=C1)CCOC |
Origin of Product |
United States |
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